REACTION_CXSMILES
|
C([O:8][C:9](=O)[NH:10][CH:11]([C:16]([N:18]1[CH2:22][CH2:21][CH2:20][CH:19]1[C:23](=[O:34])[NH:24][CH:25]1[CH2:29][C:28](=[O:30])[O:27][CH:26]1[O:31][CH2:32][CH3:33])=[O:17])[C:12]([CH3:15])([CH3:14])[CH3:13])C1C=CC=CC=1.[H][H].[NH2:38][C:39]1[CH:47]=[CH:46][C:42](C(O)=O)=[CH:41][C:40]=1[Cl:48].C(Cl)CCl.C(N(C(C)C)CC)(C)C>C(O)C.C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH2:32]([O:31][CH:26]1[CH:25]([NH:24][C:23]([CH:19]2[CH2:20][CH2:21][CH2:22][N:18]2[C:16](=[O:17])[CH:11]([NH:10][C:9](=[O:8])[C:42]2[CH:46]=[CH:47][C:39]([NH2:38])=[C:40]([Cl:48])[CH:41]=2)[C:12]([CH3:13])([CH3:15])[CH3:14])=[O:34])[CH2:29][C:28](=[O:30])[O:27]1)[CH3:33] |f:7.8.9|
|
Name
|
{1-[2-(2-ethoxy-5-oxo-tetrahydrofuran-3-yl carbamoyl)-pyrrolidine-1-carbonyl]-2,2-dimethylpropyl}carbamic acid benzyl ester
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC(C(C)(C)C)C(=O)N1C(CCC1)C(NC1C(OC(C1)=O)OCC)=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1)Cl
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under nitrogen for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude intermediate was dissolved in dichloromethane (5 mL)
|
Type
|
WASH
|
Details
|
was washed with 10% potassium bisulfate, saturated sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO2)
|
Type
|
WASH
|
Details
|
eluted with 7:3 ethyl acetate hexanes
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1OC(CC1NC(=O)C1N(CCC1)C(C(C(C)(C)C)NC(C1=CC(=C(C=C1)N)Cl)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |